molecular formula C17H19NO2S2 B184458 2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine CAS No. 537677-95-5

2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine

Cat. No.: B184458
CAS No.: 537677-95-5
M. Wt: 333.5 g/mol
InChI Key: UDICTPDWUNWVKF-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine is an organic compound characterized by the presence of a thiazolidine ring substituted with 4-methylphenyl and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminothiophenol in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted thiazolidine derivatives

Scientific Research Applications

2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The thiazolidine ring may also contribute to its biological activity by interacting with various receptors or proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-1,3-thiazolidine
  • 2-(4-Methylphenyl)-3-sulfonyl-1,3-thiazolidine
  • 2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-oxazolidine

Uniqueness

2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine is unique due to the presence of both 4-methylphenyl and sulfonyl groups on the thiazolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-methylphenyl)-3-(4-methylphenyl)sulfonyl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S2/c1-13-3-7-15(8-4-13)17-18(11-12-21-17)22(19,20)16-9-5-14(2)6-10-16/h3-10,17H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDICTPDWUNWVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395804
Record name 3-(4-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537677-95-5
Record name 3-(4-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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